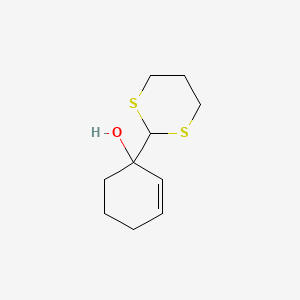
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16OS2. It is characterized by the presence of a cyclohexene ring substituted with a 1,3-dithiane group and a hydroxyl group.
Preparation Methods
The synthesis of 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol typically involves the reaction of 1,3-dithiane with cyclohexenone. The reaction conditions often include the use of a base such as lithium diisopropylamide (LDA) to deprotonate the 1,3-dithiane, followed by nucleophilic addition to the cyclohexenone . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis provides a foundation for potential scale-up processes. The key steps involve careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The 1,3-dithiane group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can produce a secondary alcohol .
Scientific Research Applications
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the 1,3-dithiane group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes and pathways .
Comparison with Similar Compounds
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol can be compared with other similar compounds, such as:
1-(2-Ethyl-(1,3)dithian-2-yl)-cyclohexanol: This compound has a similar structure but with an ethyl group substitution, which can affect its reactivity and applications.
1,3-Dithiane: A simpler compound that lacks the cyclohexene ring and hydroxyl group, making it less versatile in certain reactions.
Cyclohexenone: A precursor in the synthesis of this compound, it is a key intermediate in many organic reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
53178-46-4 |
|---|---|
Molecular Formula |
C10H16OS2 |
Molecular Weight |
216.4 g/mol |
IUPAC Name |
1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16OS2/c11-10(5-2-1-3-6-10)9-12-7-4-8-13-9/h2,5,9,11H,1,3-4,6-8H2 |
InChI Key |
BXAYQNWOCOYACP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)(C2SCCCS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















